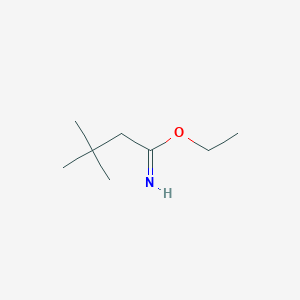

Ethyl 3,3-dimethylbutanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,3-dimethylbutanimidate: is an organic compound with the molecular formula C8H17NO. It is a derivative of butanimidate, characterized by the presence of an ethyl group and two methyl groups attached to the third carbon atom of the butanimidate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with 3,3-dimethylbutan-1-amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethylbutanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: Ethyl 3,3-dimethylbutanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a crosslinking agent, helping to stabilize protein structures and facilitate the study of their functions .

Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other industrial products .

Mechanism of Action

Ethyl 3,3-dimethylbutanimidate exerts its effects through various chemical interactions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions often involve nucleophilic attack on the carbonyl carbon of the compound, resulting in the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.

Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.

Uniqueness: Ethyl 3,3-dimethylbutanimidate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbodiimides. Its ethyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specific applications where other carbodiimides may not be as effective .

Biological Activity

Ethyl 3,3-dimethylbutanimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an amide derivative characterized by the following:

- Molecular Formula : C₉H₁₈N₂O

- Molecular Weight : Approximately 170.25 g/mol

- Structure : The compound features a butanimidate backbone with ethyl and dimethyl substitutions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence:

- Enzyme Activity : The compound can modulate the activity of specific enzymes involved in neurotransmission and metabolic processes.

- Receptor Interaction : It may interact with receptors that are critical for neurological functions, suggesting potential applications in treating neurological disorders.

Pharmacological Effects

This compound has shown promise in several pharmacological areas:

- Anticonvulsant Activity : Studies indicate that derivatives of this compound exhibit anticonvulsant properties in rodent models, making it a candidate for further research in seizure management.

- Neuropathic Pain Relief : Its efficacy in alleviating neuropathic pain has been noted, providing insights into its potential as a therapeutic agent for chronic pain conditions.

Study 1: Anticonvulsant Properties

A study conducted by Moreau et al. (2018) investigated the anticonvulsant effects of this compound derivatives. The results demonstrated significant efficacy in rodent models, with a notable reduction in seizure frequency and duration compared to control groups. The study highlighted the need for further exploration into the compound’s mechanism of action and long-term effects on neuronal health.

Study 2: Neuropathic Pain Model

In another research effort, this compound was tested for its analgesic properties using a neuropathic pain model. The findings indicated a marked decrease in pain response among treated subjects, suggesting that the compound may act on pain pathways to provide relief. This study emphasizes the therapeutic potential of the compound in managing chronic pain conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Description | Biological Activity |

|---|---|---|

| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | A chiral building block for pharmaceuticals | Anticonvulsant properties noted |

| N-Benzyl-3,3-dimethylbutanamide | Analog without amino functionality | Limited biological activity |

| 2-Amino-3,3-dimethylbutanamide | Similar backbone without benzyl group | Insights into structure-activity relationships |

This table illustrates how structural differences can influence biological activity and therapeutic potential.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

ethyl 3,3-dimethylbutanimidate |

InChI |

InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3 |

InChI Key |

FNBBQMAXUWALJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.